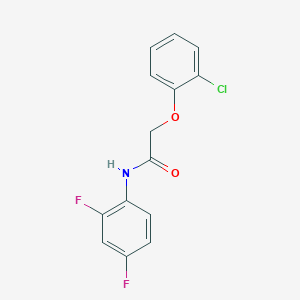![molecular formula C18H19N5O2 B10864802 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10864802.png)
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the Niementowski reaction of anthranilic acid derivatives and amides . The subsequent steps involve the formation of the hexahydrocyclohepta[c]pyrazole ring and the final coupling to form the carboxamide group. Reaction conditions often include the use of catalysts, such as palladium acetate, and solvents like dimethyl sulfoxide (DMSO) under nitrogen protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core .
Scientific Research Applications
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes essential for the survival and proliferation of pathogens and cancer cells . The compound’s ability to modulate signaling pathways also contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-methylquinazolinone: Shares the quinazolinone core but lacks the hexahydrocyclohepta[c]pyrazole ring.
2-mercapto-3-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with different substituents.
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its complex structure, which combines the quinazolinone core with a hexahydrocyclohepta[c]pyrazole ring and a carboxamide group. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-23-10-19-14-8-7-11(9-13(14)18(23)25)20-17(24)16-12-5-3-2-4-6-15(12)21-22-16/h7-10H,2-6H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
GOSIMRXYIOUNRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10864721.png)
![N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10864730.png)
![1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide](/img/structure/B10864733.png)

![Ethyl 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10864743.png)
![5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-](/img/structure/B10864749.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10864754.png)
![2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10864761.png)
![N-({2-[(4-propoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10864762.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864771.png)
![3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10864775.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864783.png)
![2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10864784.png)
![N-(4-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10864797.png)
